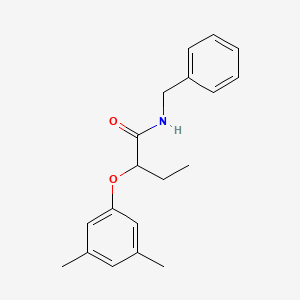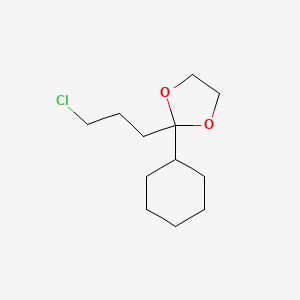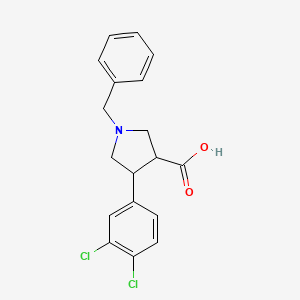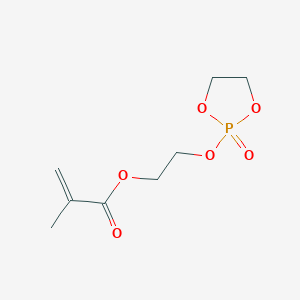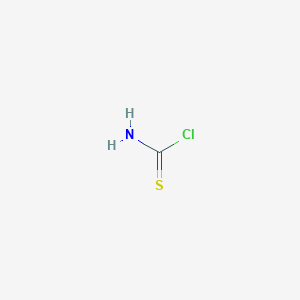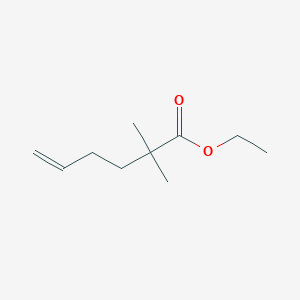
2,2-Dimethyl-5-hexenoic acid ethyl ester
描述
2,2-Dimethyl-5-hexenoic acid ethyl ester: is an organic compound with the molecular formula C10H18O2. It is an ester derived from 2,2-dimethylhex-5-enoic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions:
Esterification Reaction: 2,2-Dimethyl-5-hexenoic acid ethyl ester can be synthesized through the esterification of 2,2-dimethylhex-5-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, the compound can be produced using continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield.
化学反应分析
Types of Reactions:
Oxidation: 2,2-Dimethyl-5-hexenoic acid ethyl ester can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups. Common reagents include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted esters
科学研究应用
Chemistry:
Organic Synthesis: 2,2-Dimethyl-5-hexenoic acid ethyl ester is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving esters. It helps in understanding the mechanisms of ester hydrolysis and synthesis.
Medicine:
Drug Development: this compound is explored for its potential use in drug development. It serves as a precursor for the synthesis of bioactive compounds with therapeutic properties.
Industry:
Flavor and Fragrance: The compound is used in the flavor and fragrance industry to create esters with desirable aromatic properties. It is a key ingredient in the formulation of perfumes and flavoring agents.
作用机制
The mechanism of action of 2,2-Dimethyl-5-hexenoic acid ethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and carboxylic acid. This reaction is catalyzed by esterases, which are enzymes that facilitate the breakdown of esters. The released products can then participate in various metabolic pathways, contributing to the compound’s overall biological effects.
相似化合物的比较
Methyl 2,2-dimethylhex-5-enoate: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl 2,2-dimethylpent-4-enoate: Similar but with a different carbon chain length.
Ethyl 2,2-dimethylhexanoate: Similar but without the double bond in the carbon chain.
Uniqueness:
2,2-Dimethyl-5-hexenoic acid ethyl ester: is unique due to the presence of both the ethyl ester group and the double bond in the carbon chain. This combination imparts distinct chemical reactivity and physical properties, making it valuable in specific synthetic and industrial applications.
属性
分子式 |
C10H18O2 |
|---|---|
分子量 |
170.25 g/mol |
IUPAC 名称 |
ethyl 2,2-dimethylhex-5-enoate |
InChI |
InChI=1S/C10H18O2/c1-5-7-8-10(3,4)9(11)12-6-2/h5H,1,6-8H2,2-4H3 |
InChI 键 |
KPZKSADDJZMHQF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)(C)CCC=C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
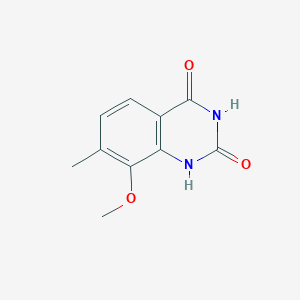
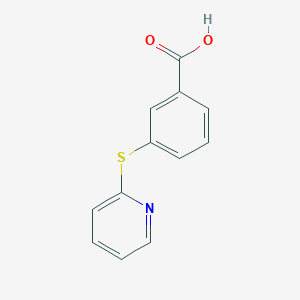
![Acetamide,n-[4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidin-7-yl]-](/img/structure/B8588173.png)

![1-Methylspiro[piperidine-4,9'-[9H]xanthene]](/img/structure/B8588177.png)
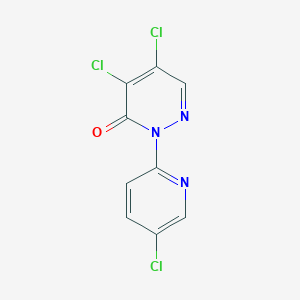
![9-Methoxy-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B8588190.png)
![4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]aniline](/img/structure/B8588191.png)
